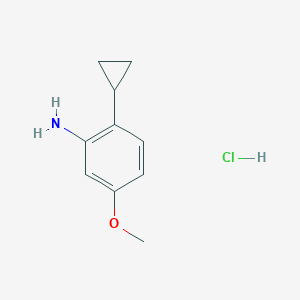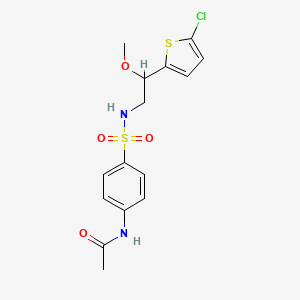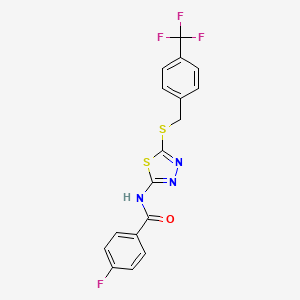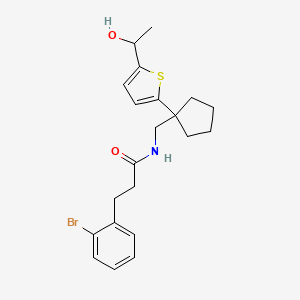
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a useful research compound. Its molecular formula is C21H26BrNO2S and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications
A study on arylsubstituted halogen(thiocyanato)amides, including compounds containing 4-acetylphenyl fragments, has been conducted. These compounds were synthesized via copper catalytic anionarylation and tested for their antimicrobial properties, indicating their potential application in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Selective Androgen Receptor Modulators (SARMs)
Research into selective androgen receptor modulators (SARMs), such as S-1, has shown promise in treating androgen-dependent diseases. The study on the pharmacokinetics and metabolism of S-1 in rats provides valuable information for the preclinical development of these compounds, highlighting their therapeutic potential (Wu et al., 2006).
Anti-Inflammatory Agents
The synthesis and biological evaluation of a series of newly synthesized compounds, including aminothiazoles and thiazolylacetonitrile derivatives, have been explored for their potential anti-inflammatory properties. These studies suggest avenues for the development of new anti-inflammatory drugs (Thabet et al., 2011).
Photosensitizers for Photodynamic Therapy
A new zinc phthalocyanine compound with high singlet oxygen quantum yield and substituted with benzenesulfonamide derivative groups containing Schiff base has been synthesized. Its properties are useful for photodynamic therapy applications, indicating potential in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Metal Complex Studies
The synthesis of 1,3-dione and its metal complexes has been explored, demonstrating moderate to excellent antimicrobial activity against various bacteria and fungi. This suggests the potential for these compounds to be used as metal-derived drugs in combating microbial infections (Sampal et al., 2018).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2S/c1-15(24)18-9-10-19(26-18)21(12-4-5-13-21)14-23-20(25)11-8-16-6-2-3-7-17(16)22/h2-3,6-7,9-10,15,24H,4-5,8,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVPWBCPBKFIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)
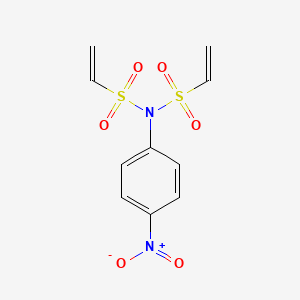
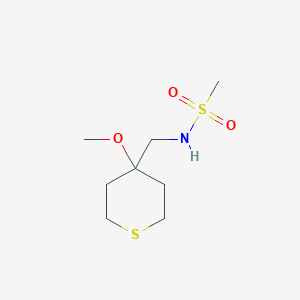

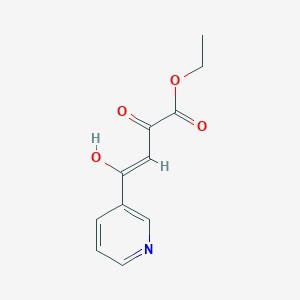
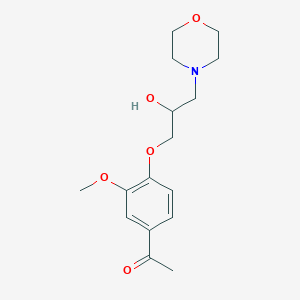
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

